![molecular formula C10H22ClNO2S B2994939 N,N-bis(3-methylbutyl)sulfamoyl chloride CAS No. 926230-32-2](/img/structure/B2994939.png)
N,N-bis(3-methylbutyl)sulfamoyl chloride
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Overview
Description
“N,N-bis(3-methylbutyl)sulfamoyl chloride” is a chemical compound with the CAS Number: 926230-32-2 . Its IUPAC name is diisopentylsulfamoyl chloride . The molecular weight of this compound is 255.81 .
Molecular Structure Analysis
The InChI code for “N,N-bis(3-methylbutyl)sulfamoyl chloride” is1S/C10H22ClNO2S/c1-9(2)5-7-12(15(11,13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“N,N-bis(3-methylbutyl)sulfamoyl chloride” has a molecular formula of C10H22ClNO2S . Its molecular weight is 255.81 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Chemical Synthesis
“N,N-bis(3-methylbutyl)sulfamoyl chloride” is a chemical compound used in various scientific research . It’s often used as a reagent in the synthesis of other chemical compounds .
Cycloaddition Reactions
This compound has been used in cycloaddition reactions . Specifically, it’s involved in the cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes. This reaction generally produces amide derivatives via ketenimine intermediates .
Synthesis of Triazoles
“N,N-bis(3-methylbutyl)sulfamoyl chloride” can be used in the synthesis of triazoles . A Cu(I) catalyzed method using a prolinamide ligand selectively generates N-sulfonyl and sulfamoyltriazoles in aqueous media .
Safety and Hazards
properties
IUPAC Name |
N,N-bis(3-methylbutyl)sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22ClNO2S/c1-9(2)5-7-12(15(11,13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPGCOVJHZPQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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